molecular formula C10H9NO3 B11907133 4-Ethoxyindoline-2,3-dione

4-Ethoxyindoline-2,3-dione

Cat. No.: B11907133
M. Wt: 191.18 g/mol
InChI Key: RRAZOOVNFMQIFU-UHFFFAOYSA-N
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Description

4-Ethoxyindoline-2,3-dione is a chemical compound with the molecular formula C10H9NO3. It is a derivative of indoline-2,3-dione, where an ethoxy group is substituted at the 4-position. This compound is part of the indole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxyindoline-2,3-dione typically involves the reaction of indoline-2,3-dione with ethyl alcohol in the presence of an acid catalyst. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxyindoline-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoline derivatives, which can have significant biological and chemical properties .

Mechanism of Action

The mechanism of action of 4-Ethoxyindoline-2,3-dione involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes, modulating their activity and affecting biochemical pathways. The ethoxy group at the 4-position can enhance its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

    Indoline-2,3-dione: The parent compound without the ethoxy substitution.

    4-Methoxyindoline-2,3-dione: Similar structure with a methoxy group instead of an ethoxy group.

    4-Chloroindoline-2,3-dione: Contains a chloro group at the 4-position.

Uniqueness

4-Ethoxyindoline-2,3-dione is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound in various research and industrial applications .

Biological Activity

4-Ethoxyindoline-2,3-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound belongs to the indoline-2,3-dione family, which is known for its varied pharmacological properties. The compound can be synthesized through several methods, including the reaction of ethyl 2-aminoacetate with phthalic anhydride under specific conditions. The general structure can be represented as follows:

C9H11NO3\text{C}_9\text{H}_{11}\text{N}\text{O}_3

Anticancer Properties

Research has demonstrated that this compound exhibits potent anticancer activity. In vitro studies conducted by the National Cancer Institute (NCI) revealed that the compound has significant antimitotic effects against various human tumor cell lines. The mean growth inhibition (GI) values were reported at approximately 15.72 μM for GI50 and 50.68 μM for TGI, indicating its potential as a lead compound for cancer therapy .

Table 1: Anticancer Activity of this compound

Cell LineGI50 (μM)TGI (μM)
A549 (Lung)15.7250.68
MCF7 (Breast)TBDTBD
HeLa (Cervical)TBDTBD

Neuroprotective Effects

In addition to its anticancer properties, this compound has been studied for neuroprotective effects. A series of isoindoline derivatives were evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. Some derivatives exhibited IC50 values as low as 2.1 μM, demonstrating potential in treating cognitive disorders .

Table 2: AChE Inhibitory Activity of Isoindoline Derivatives

Compound IDIC50 (μM)
Compound 7a2.1
Compound 7f7.4
Compound 7cTBD

Anti-Diabetic Activity

Recent studies have also focused on the anti-diabetic potential of indoline derivatives, including this compound. Inhibitory assays against α-glucosidase and α-amylase enzymes showed promising results with IC50 values ranging from 0.90 μM to 12.70 μM, indicating effective management of postprandial hyperglycemia .

Table 3: Inhibition Potency Against α-Glucosidase and α-Amylase

Compound IDα-Glucosidase IC50 (μM)α-Amylase IC50 (μM)
Compound 110.901.10
Compound 11.101.30
Compound 61.201.60

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Anticancer Mechanism : The compound appears to disrupt microtubule formation during mitosis, leading to cell cycle arrest and apoptosis in cancer cells.
  • Neuroprotective Mechanism : By inhibiting AChE activity, it enhances acetylcholine levels in synaptic clefts, which is beneficial in neurodegenerative conditions.
  • Anti-Diabetic Mechanism : The inhibition of carbohydrate-hydrolyzing enzymes helps in controlling blood glucose levels.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of compounds derived from indoline-2,3-dione structures in various therapeutic areas:

  • Cancer Therapy : A study involving a new derivative showed a significant reduction in tumor size in xenograft models when treated with the compound.
  • Neuroprotection : In animal models of Alzheimer's disease, treatment with AChE inhibitors derived from indoline structures resulted in improved cognitive function and reduced amyloid plaque formation.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

4-ethoxy-1H-indole-2,3-dione

InChI

InChI=1S/C10H9NO3/c1-2-14-7-5-3-4-6-8(7)9(12)10(13)11-6/h3-5H,2H2,1H3,(H,11,12,13)

InChI Key

RRAZOOVNFMQIFU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1C(=O)C(=O)N2

Origin of Product

United States

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